Prégna-1,4,9(11),16-tétraène-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregn-4-ene-3,20-dione, is a naturally occurring steroidal hormone found in the human body. It is synthesized from cholesterol and is the precursor to the hormones estradiol and progesterone. Pregna-1,4,9(11),16-tetraene-3,20-dione is a key molecule in the endocrine system and plays a role in the regulation of sexual development and reproductive processes.

Applications De Recherche Scientifique

Précurseur pour la synthèse des corticostéroïdes

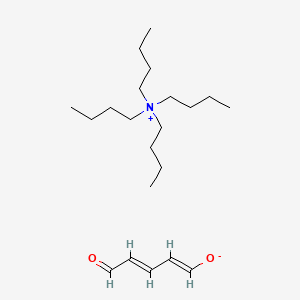

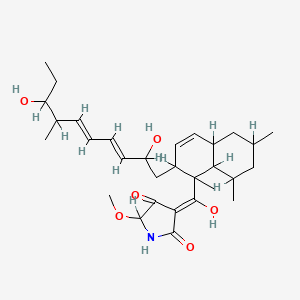

La prégna-1,4,9(11),16-tétraène-3,20-dione, également connue sous le nom de pregnatetraenedione, est un précurseur essentiel pour la synthèse des corticostéroïdes dans l'industrie {svg_1} {svg_2}. Les corticostéroïdes sont une classe d'hormones stéroïdes produites dans le cortex surrénalien des vertébrés et impliquées dans un large éventail de processus physiologiques.

Transformation des phytostérols

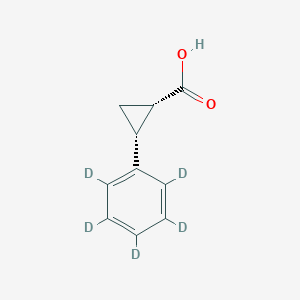

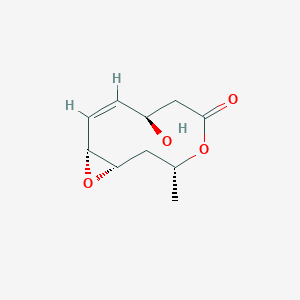

Une voie plus verte et plus économique pour la synthèse de la pregnatetraenedione a été proposée, impliquant la conversion des phytostérols en un composé stéroïde rare {svg_3}. Ce processus est réalisé par un processus combiné microbien et chimique {svg_4}.

Production de corticostéroïdes fluorés

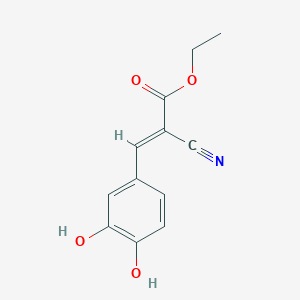

Une méthode de synthèse efficace a été développée pour la production de corticostéroïdes fluorés hautement actifs à partir de phytostérols via la pregnatetraenedione {svg_5}. Ces corticostéroïdes sont synthétisés en utilisant une série de transformations chimiques et microbiologiques {svg_6}.

Propriétés anti-inflammatoires et immunosuppressives

La 21-hydroxypregna-1,4,9(11),16-tétraène-3,20-dione 21-acétate, un corticostéroïde synthétique dérivé de la pregnatetraenedione, présente des propriétés anti-inflammatoires et immunosuppressives remarquables {svg_7}. Il est utilisé pour la recherche sur diverses affections inflammatoires et maladies auto-immunes {svg_8}.

Technologie de production économique

Le développement d'une technologie de production économiquement efficace pour la dexaméthasone, un type de corticostéroïde, à partir de phytostérols via la pregnatetraenedione a été un problème crucial et une direction prometteuse dans un domaine combinant les transformations microbiologiques et chimiques des stéroïdes {svg_9}.

Chimie verte

La production de pregnatetraenedione reste un processus complexe et coûteux. Cependant, une voie plus verte et plus économique pour sa synthèse a été proposée, impliquant la transformation de phytostérols en pregnatetraenedione par un processus combiné microbien et chimique {svg_10}. Cette nouvelle voie de synthèse présente les avantages de réduire les étapes réactionnelles, d'utiliser des conditions réactionnelles plus douces, de réduire l'utilisation de solvants organiques et d'abandonner les catalyseurs toxiques {svg_11}.

Orientations Futures

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Mécanisme D'action

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pregna-1,4,9(11),16-tetraene-3,20-dione involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Ethyl acetoacetate", "Methanol", "Sodium hydroxide", "Benzene", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium methoxide", "Methanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of methanol and sodium hydroxide to form 5-ethyl-6-methoxy-2-cyclohexenone.", "Step 2: 5-ethyl-6-methoxy-2-cyclohexenone is treated with benzene and chloroform in the presence of sulfuric acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-dioxolane.", "Step 3: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-dioxolane is reacted with sodium bicarbonate to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol.", "Step 4: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol is treated with magnesium and bromoethane to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-magnesium bromide.", "Step 5: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-magnesium bromide is reacted with acetic acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate.", "Step 6: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate is treated with sodium borohydride to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-hydroxyethyl.", "Step 7: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-hydroxyethyl is reacted with acetic anhydride and pyridine to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-acetoxyethyl.", "Step 8: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-acetoxyethyl is treated with methanesulfonic acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methanesulfonate.", "Step 9: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methanesulfonate is reacted with sodium methoxide in methanol to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methoxy.", "Step 10: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methoxy is treated with acetone and hydrochloric acid to form Pregna-1,4,9(11),16-tetraene-3,20-dione.", "Step 11: Pregna-1,4,9(11),16-tetraene-3,20-dione is purified by recrystallization from a mixture of water and ethanol." ] } | |

| 117048-56-3 | |

Formule moléculaire |

C21H24O2 |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

(10S,13S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1 |

Clé InChI |

DNUWMYUNKVSEGO-LNHIOMRXSA-N |

SMILES isomérique |

CC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C |

SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

SMILES canonique |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |

Synonymes |

1,4,9(11),16-Tetraenepregna-3,20-dione; |

Origine du produit |

United States |

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetraene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetraene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclohexadienone ring. Additionally, it contains a cyclohexane ring adopting a chair conformation, a cyclohexene ring in a sofa conformation, and a cyclopentene ring exhibiting an envelope conformation [].

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetraene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)